molecular formula C9H14F3NO4 B6353889 Acetic acid piperidin-4-yl ester trifluoro-acetic acid CAS No. 278611-86-2

Acetic acid piperidin-4-yl ester trifluoro-acetic acid

Cat. No.: B6353889
CAS No.: 278611-86-2
M. Wt: 257.21 g/mol
InChI Key: IQCWGHSVLMKOAX-UHFFFAOYSA-N
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Description

Acetic acid piperidin-4-yl ester trifluoro-acetic acid is a chemical compound with the molecular formula C9H14F3NO4 and a molecular weight of 257.21 g/mol. This compound is known for its potential implications in various fields of research and industry, particularly due to its role as a TAAR1 agonist.

Preparation Methods

The synthesis of acetic acid piperidin-4-yl ester trifluoro-acetic acid involves several steps. One common method includes the reaction of piperidine with acetic anhydride to form piperidin-4-yl acetate. This intermediate is then reacted with trifluoroacetic acid to yield the final product . The reaction conditions typically involve the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst, which affords a series of enantiomerically enriched protected piperidines in good yields .

Chemical Reactions Analysis

Acetic acid piperidin-4-yl ester trifluoro-acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ester group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Acetic acid piperidin-4-yl ester trifluoro-acetic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various piperidine derivatives, which are important in drug design and development.

    Biology: The compound’s role as a TAAR1 agonist makes it valuable in studying the trace amine-associated receptor 1 (TAAR1) and its effects on biological systems.

    Medicine: Piperidine derivatives, including this compound, are explored for their potential pharmacological activities, such as antiproliferative and antimicrobial properties.

    Industry: The compound is used in the production of pharmaceuticals and other fine chemicals due to its versatile reactivity and functional group compatibility.

Mechanism of Action

The mechanism of action of acetic acid piperidin-4-yl ester trifluoro-acetic acid involves its interaction with molecular targets such as TAAR1. As a TAAR1 agonist, it binds to the receptor and activates it, leading to a cascade of intracellular signaling pathways. These pathways can influence various physiological processes, including neurotransmitter release and modulation of neuronal activity.

Comparison with Similar Compounds

Acetic acid piperidin-4-yl ester trifluoro-acetic acid can be compared with other piperidine derivatives, such as:

    Piperidin-4-yl acetate: Lacks the trifluoroacetic acid moiety, resulting in different reactivity and biological activity.

    Piperidin-4-yl trifluoroacetate: Similar structure but may have different pharmacological properties due to the absence of the acetic acid ester group.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

IUPAC Name

piperidin-4-yl acetate;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.C2HF3O2/c1-6(9)10-7-2-4-8-5-3-7;3-2(4,5)1(6)7/h7-8H,2-5H2,1H3;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCWGHSVLMKOAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCNCC1.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30655143
Record name Trifluoroacetic acid--piperidin-4-yl acetate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226085-15-0
Record name Trifluoroacetic acid--piperidin-4-yl acetate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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